4-cyano-N-(2-ethylphenyl)benzamide
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Overview
Description
4-cyano-N-(2-ethylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O It is a member of the benzamide family, characterized by the presence of a benzamide group substituted with a cyano group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-ethylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and efficient process offers high yields and is environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(2-ethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Amino derivatives of the benzamide.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-cyano-N-(2-ethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group and the benzamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-ethylphenyl)benzamide
- N-(4-Cyano-2-ethylphenyl)acetamide
- 3-Amino-N-(2-ethylphenyl)benzamide
- 2-Amino-N-(2-ethylphenyl)benzamide
- N-(2-Cyanophenyl)benzamide
Uniqueness
4-cyano-N-(2-ethylphenyl)benzamide is unique due to the presence of both a cyano group and an ethylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
392322-92-8 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-cyano-N-(2-ethylphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O/c1-2-13-5-3-4-6-15(13)18-16(19)14-9-7-12(11-17)8-10-14/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
RNWQKXDGDAWIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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